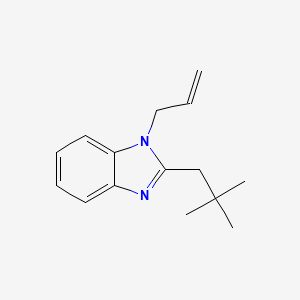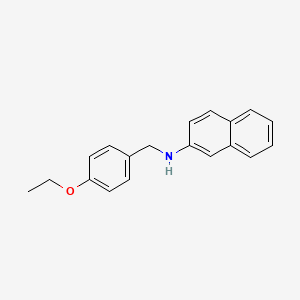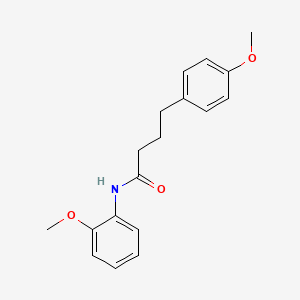
1-allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole is a compound that has been the subject of much scientific research in recent years. This compound has been found to have a wide range of potential applications, particularly in the field of medicine. In
Mécanisme D'action
The mechanism of action of 1-allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This may lead to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 1-allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole has a range of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole in lab experiments is its potent anti-cancer properties. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using this compound is that it can be difficult to synthesize and purify, which may limit its use in some experiments.
Orientations Futures
There are many potential future directions for research on 1-allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole. Some possible areas of future research include:
1. Further studies on the mechanism of action of the compound, to better understand its anti-cancer properties.
2. Development of new synthetic methods for the compound, to make it more accessible for use in scientific research.
3. Testing the compound in combination with other anti-cancer drugs, to assess its potential as a combination therapy.
4. Investigation of the compound's potential use in the treatment of other diseases, such as viral infections or autoimmune disorders.
5. Exploration of the compound's potential as a diagnostic tool, to aid in the early detection of cancer or other diseases.
Conclusion:
In conclusion, 1-allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole is a compound with a range of potential applications in scientific research, particularly in the field of cancer treatment. While much is still unknown about the compound's mechanism of action, its potent anti-cancer properties make it a promising candidate for further study. With continued research, this compound may one day be used to develop new and effective treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 1-allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole involves the reaction of 2-(2,2-dimethylpropyl)aniline with allyl bromide in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is then purified using chromatography techniques to obtain the pure compound.
Applications De Recherche Scientifique
1-Allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and may be effective in the treatment of various types of cancer.
Propriétés
IUPAC Name |
2-(2,2-dimethylpropyl)-1-prop-2-enylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-5-10-17-13-9-7-6-8-12(13)16-14(17)11-15(2,3)4/h5-9H,1,10-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWWTSFJJGQXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC2=CC=CC=C2N1CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)



![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)


![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5881782.png)
![N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)

![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)

![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)